![molecular formula C17H15N3O5S B2370358 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide CAS No. 895447-56-0](/img/structure/B2370358.png)
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as DM-NBAm, is a novel fluorescent probe that has been developed for the detection of nitric oxide (NO) in biological systems. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological and pathological processes. The development of a reliable and sensitive method for the detection of NO is of great importance in the field of biomedical research.
Applications De Recherche Scientifique
Antimalarial Drug Discovery
TCMDC-123526 has been identified as a potential starting point for antimalarial drug discovery . It has shown dual activity against Plasmodium falciparum gametocytes and asexual stages . This compound has been found to have transmission-blocking potential, which is key in efforts to control and eventually eradicate malaria .
Targeting PfCLK3
Research has shown that TCMDC-123526 can be used to target PfCLK3 , an essential malarial kinase . This approach represents a novel strategy for malaria treatment . The compound has shown improved kinase selectivity and over 500-fold selectivity index relative to P. falciparum parasites .
Inhibitor of P-type cation-ATPase (PfATP4)
TCMDC-123526 has been characterized as an inhibitor of a P-type cation-ATPase (PfATP4) . This could potentially be used to disrupt the ion balance within the parasite, leading to its death .
Quinazolinedione Pharmacophore
TCMDC-123526 contains a quinazolinedione pharmacophore , which has a wide range of biological activities . This includes antimalarial, anticancer, and anti-inflammatory activities . The compound displays promising antimalarial activity and low toxicity .
Mécanisme D'action
Target of Action
The primary target of TCMDC-123526 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation in the malaria parasite, making it a promising target for antimalarial drug development .
Mode of Action
TCMDC-123526 acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response in the parasite . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-123526 adduct . This mechanism is referred to as reaction hijacking .
Biochemical Pathways
The compound affects the protein translation pathway in the malaria parasite . By inhibiting PfAsnRS, TCMDC-123526 disrupts the charging of tRNA with asparagine, which is a critical step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, affecting the parasite’s survival .
Result of Action
The molecular effect of TCMDC-123526 is the formation of an Asn-TCMDC-123526 adduct that inhibits PfAsnRS . On a cellular level, this results in the inhibition of protein translation and the activation of the amino acid starvation response, leading to the death of the malaria parasite .
Propriétés
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANFRGYFYRXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.